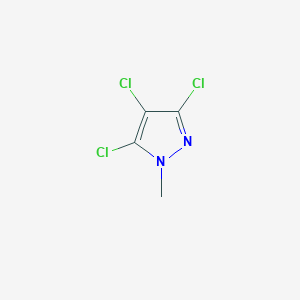

3,4,5-trichloro-1-methyl-1H-pyrazole

概要

説明

3,4,5-Trichloro-1-methyl-1H-pyrazole is a chemical compound with the molecular formula C4H3Cl3N2 . It has an average mass of 185.439 Da and a monoisotopic mass of 183.936188 Da .

Synthesis Analysis

The synthesis of pyrazole derivatives, including this compound, involves various methods. These methods range from utilizing transition-metal catalysts and photoredox reactions to employing one-pot multicomponent processes, novel reactants, and innovative reaction types . For instance, a silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as a “CNN” building block to terminal alkynes provides pyrazoles .Molecular Structure Analysis

The molecular structure of this compound consists of a five-membered heterocyclic ring featuring two neighboring nitrogen atoms and three carbon atoms .Chemical Reactions Analysis

Pyrazoles, including this compound, are involved in various chemical reactions. For example, a phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines provides functionalized pyrazoles in good yields and high selectivity at room temperature .科学的研究の応用

High-Energy Density Materials

Research has shown that derivatives of 3,4,5-trichloro-1-methyl-1H-pyrazole, such as 3,4,5-trinitro-1H-pyrazoles, are potential candidates for high-energy density materials. Theoretical studies on their geometric and electronic structures, as well as their detonation properties, suggest that these compounds could serve as components in explosives, comparable to well-known materials like RDX and HMX (Ravi, Gore, Venkatesan, Tewari, & Sikder, 2010).

Microwave-Assisted Synthesis

Novel 5-trichloromethyl-4,5-dihydro-1H-1-pyrazole ethyl esters have been synthesized using microwave irradiation under solvent-free conditions, demonstrating the efficiency and environmental benefits of this method. This approach not only yields high reaction efficiency but also aligns with green chemistry principles by minimizing solvent use (Martins, Beck, Machado, Brondani, Moura, Zanatta, Bonacorso, & Flores, 2006).

Molecular Modeling and Antimicrobial Activity

Structural analysis and molecular modeling studies have been conducted on novel analgesic agents, including derivatives of 5-trihalomethyl-4,5-dihydro-1H-pyrazole. These studies provide insights into the compounds' molecular packing and potential interactions, underscoring their relevance in the development of new pharmacological agents, with some derivatives showing antimicrobial properties (Machado, Campos, Lima, Rosa, Flores, Bonacorso, Zanatta, & Martins, 2009).

Chemical Stability and Framework Materials

Research into pyrazolate-bridged metal–organic frameworks (MOFs) with exposed metal sites indicates high thermal and chemical stability. These frameworks, incorporating pyrazole-based ligands, exhibit significant potential for applications in gas storage, catalysis, and as materials with specific porosity and stability characteristics (Colombo, Galli, Choi, Han, Maspero, Palmisano, Masciocchi, & Long, 2011).

将来の方向性

Pyrazoles, including 3,4,5-trichloro-1-methyl-1H-pyrazole, hold a privileged status as versatile frameworks in various sectors of the chemical industry, including medicine and agriculture . Future research may focus on advancing the methodologies and applications of pyrazole derivatives, as well as exploring their potential uses in new areas.

作用機序

Target of Action

Pyrazole derivatives have been known to interact with various biological targets, including enzymes and receptors .

Mode of Action

Pyrazole derivatives have been reported to exhibit nucleophilic substitution reactions . In these reactions, the pyrazole ring acts as a nucleophile, replacing a group on another molecule. This could potentially lead to changes in the target molecule’s function .

Biochemical Pathways

Pyrazole derivatives have been implicated in various biochemical processes, including the suzuki–miyaura cross-coupling reaction . This reaction is a widely-used method for forming carbon-carbon bonds, which is crucial in many biological processes .

Pharmacokinetics

The solubility of related pyrazole compounds can increase in certain mediums, which could potentially affect their bioavailability .

Result of Action

Pyrazole derivatives have been reported to exhibit various biological activities, including antileishmanial and antimalarial activities .

Action Environment

The action, efficacy, and stability of 3,4,5-trichloro-1-methyl-1H-pyrazole can be influenced by various environmental factors. For instance, the solubility of related pyrazole compounds can increase in certain mediums, which could potentially affect their action .

特性

IUPAC Name |

3,4,5-trichloro-1-methylpyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3Cl3N2/c1-9-4(7)2(5)3(6)8-9/h1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMGHQYBWAVZGOB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C(=N1)Cl)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3Cl3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80363069 | |

| Record name | 1H-Pyrazole, 3,4,5-trichloro-1-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80363069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.43 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90445-57-1 | |

| Record name | 1H-Pyrazole, 3,4,5-trichloro-1-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80363069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

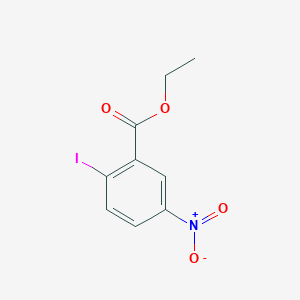

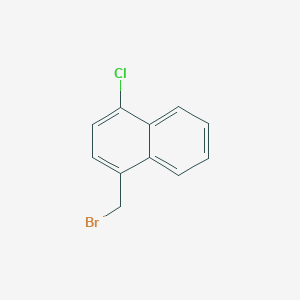

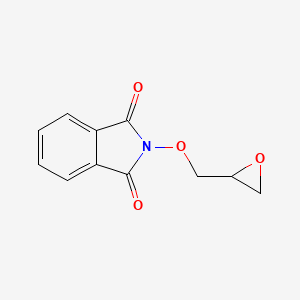

Synthesis routes and methods

Procedure details

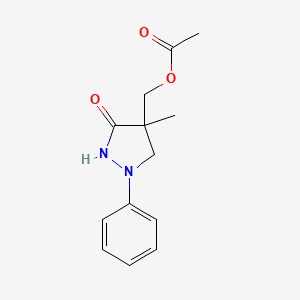

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

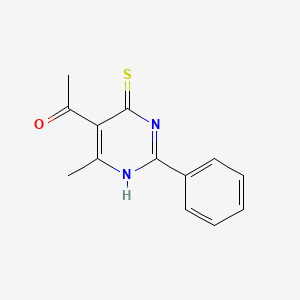

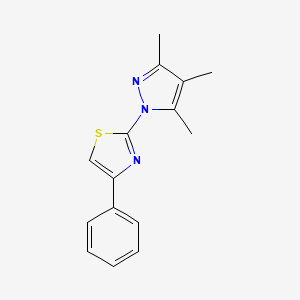

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[5-amino-2-(morpholin-4-yl)phenyl]acetamide](/img/structure/B3060760.png)

![Benzoic acid, 4-[[(2-hydroxyphenyl)methylene]amino]-, methyl ester](/img/structure/B3060762.png)

![3-phenylspiro[1,3-thiazolidine-2,3'-1H-indole]-2',4-dione](/img/structure/B3060763.png)

![3-(4-Chlorophenyl)spiro[1,3-thiazolidine-2,3'-indoline]-4,7-dione](/img/structure/B3060764.png)

![(E)-N-({6-phenylimidazo[2,1-b][1,3]thiazol-5-yl}methylidene)hydroxylamine](/img/structure/B3060778.png)